Sulbutiamine

Descripción general

Descripción

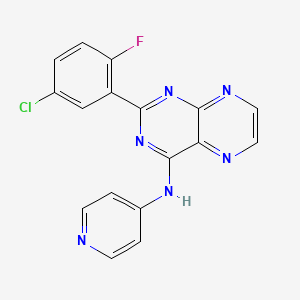

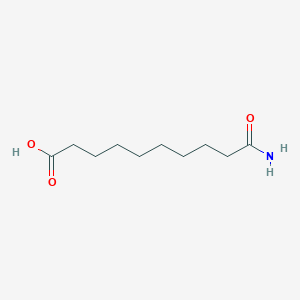

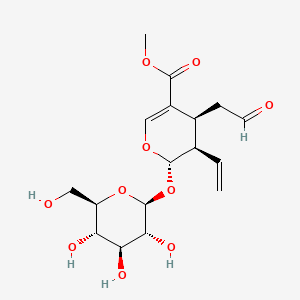

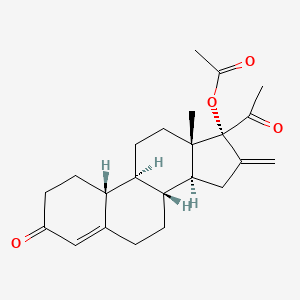

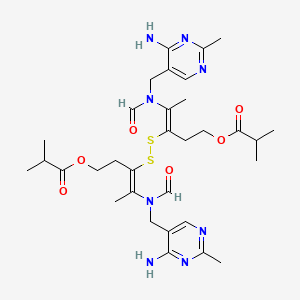

Sulbutiamine is a synthetic derivative of thiamine (vitamin B1) developed in Japan in the mid-60’s as a treatment for beriberi . It is composed of two modified thiamine molecules to form a dimer . Unlike vitamin B1, which dissolves in water, sulbutiamine dissolves in fats . It is able to increase thiamine levels in the brain and is thought to have mild stimulant effects .

Synthesis Analysis

Sulbutiamine results from the fusion of two thiamine molecules linked by a disulfide bridge after the opening of their respective thiazolium rings and esterification of the primary alcohol of each half-molecule by an isobutyryl group . These modifications increase the lipophilic characteristic of this derivative compared to thiamine .Molecular Structure Analysis

The molecular formula of Sulbutiamine is C32H46N8O6S2 . It has a molecular weight of 702.9 g/mol . The IUPAC name of Sulbutiamine is [ ( E )-4- [ (4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3- [ [ ( E )-2- [ (4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5- (2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate .Physical And Chemical Properties Analysis

Sulbutiamine is highly lipophilic, allowing it to cross the blood-brain barrier more easily than other thiamine derivatives . It is soluble in DMSO at a concentration of 75 mg/mL .Aplicaciones Científicas De Investigación

Energy & Fatigue

Sulbutiamine is a synthetic molecule consisting of two Thiamine (Vitamin B1) molecules bound together by a sulfur group. It is somewhat useful in alleviating fatigue, especially that associated with infection .

Neuroprotection

Sulbutiamine has been found to have neuroprotective properties. It is able to attenuate trophic factor deprivation induced apoptotic cell death in neuronal cells .

Neuropathy

Sulbutiamine has been researched for its effects on neuropathy. It is used in the treatment of asthenia, a condition that is part neurological and part myopathic .

Memory Enhancement

Sulbutiamine is a potent cholergenic known to enhance memory and focus .

Mood & Motivation

Sulbutiamine may supercharge mood and motivation as well .

Glucose Metabolism

There has been research into Sulbutiamine’s interactions with glucose metabolism. However, an intervention over 6 weeks in type II diabetics using 400mg sulbutiamine failed to find a decrease in blood glucose or HbA1c associated with treatment .

Eye Health

Sulbutiamine has been studied for its effects on eye health. It was found to counteract trophic factor deprivation induced apoptotic cell death in transformed retinal ganglion cells .

Addiction & Withdrawal

Sulbutiamine has been researched for its potential effects on addiction and withdrawal, although more research is needed in this area .

Mecanismo De Acción

Target of Action

Sulbutiamine is a synthetic derivative of thiamine (vitamin B1) and is primarily targeted at the brain . It is highly lipophilic, allowing it to cross the blood-brain barrier more easily than other thiamine derivatives . It is thought to modulate dopaminergic and glutamatergic cortical transmissions .

Mode of Action

While the exact mechanism of action of sulbutiamine is unknown, it is thought to occur through the upregulation of the reticular activating system, which is the center of arousal and motivation in the brain . The administration of sulbutiamine potentiates cholinergic activity in the hippocampus . It has also been shown to inhibit the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine, and in so doing it prolongs the action of acetylcholine .

Biochemical Pathways

Sulbutiamine is examined for its impact on thiamine levels in the brain and its subsequent effects on cognitive function and energy metabolism . Studies also focus on its influence on enzyme systems involved in the Krebs cycle and the pentose phosphate pathway, critical pathways in cellular respiration and glucose metabolism .

Pharmacokinetics

Sulbutiamine is highly lipophilic, allowing it to cross the blood-brain barrier more easily than other thiamine derivatives . It is worth noting that while sulbutiamine strongly increases thiamine levels in blood and liver, it has no significant effect in the brain . This suggests that its bioavailability in the brain may be limited.

Result of Action

The chronic administration of sulbutiamine has demonstrated to improve long term memory formation in mice . It is used to treat asthenia (symptoms of fatigue or weakness), and it is also used to treat thiamine deficiency and poor concentration . Being a potent cholinergic anxiolytic, sulbutiamine is a popular nootropic, with users reporting enhanced memory, focus and improved mood and motivation .

Safety and Hazards

When taken by mouth, Sulbutiamine is possibly safe when taken short-term. A dose of 600 mg daily has been used safely for up to 2 months . A small number of people taking sulbutiamine have reported nausea, headache, tiredness, and inability to sleep . There isn’t enough reliable information to know if sulbutiamine is safe to use long-term .

Direcciones Futuras

Despite the potential effects of sulbutiamine, it is still a relatively unknown molecule . More research is needed to fully understand its mechanisms of action and potential uses . New studies, especially randomized controlled trials, are necessary to identify the full potential of this versatile molecule .

Propiedades

IUPAC Name |

[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHJPWQVLKHBIH-ZDSKVHJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCOC(=O)C(C)C)/CCOC(=O)C(C)C)/C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisibutiamine | |

CAS RN |

3286-46-2 | |

| Record name | Sulbutiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.